

# Technical Support Center: Sb<sub>2</sub>S<sub>3</sub> Charge Carrier Mobility

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## Compound of Interest

Compound Name: Antimony Trisulfide

Cat. No.: B7820761

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address low charge carrier mobility in Antimony Sulfide (Sb<sub>2</sub>S<sub>3</sub>) thin films.

## Frequently Asked Questions (FAQs)

Q1: What are the typical charge carrier mobility values for Sb<sub>2</sub>S<sub>3</sub> thin films?

A1: The charge carrier mobility in Sb<sub>2</sub>S<sub>3</sub> is known to be relatively low and can vary significantly depending on the fabrication method, film quality, and measurement technique. Reported values often fall in the range of 0.1 to 10 cm<sup>2</sup>/V·s. For instance, one study on Sb<sub>2</sub>S<sub>3</sub> films prepared by hydrothermal deposition and annealed at 450 °C reported a carrier mobility of 6.4 cm<sup>2</sup> V<sup>-1</sup> s<sup>-1</sup>.<sup>[1]</sup> It's important to note that the mobility is anisotropic, with charge transport being more efficient along the covalently bonded (Sb<sub>4</sub>S<sub>6</sub>)<sub>n</sub> ribbons.<sup>[2][3]</sup>

Q2: What are the primary factors that limit charge carrier mobility in Sb<sub>2</sub>S<sub>3</sub>?

A2: Low charge carrier mobility in Sb<sub>2</sub>S<sub>3</sub> is often attributed to several factors:

- **Intrinsic Point Defects:** Sulfur ( $V_S$ ) and antimony ( $V_{Sb}$ ) vacancies are common and can act as deep traps for charge carriers, leading to increased recombination.[4][5] Antimony antisite defects ( $Sb_S$ ) can also be present.
- **Poor Crystallinity:** Amorphous or poorly crystallized films have a high density of states that can trap carriers.[6][7][8] The quasi-one-dimensional crystal structure of  $Sb_2S_3$  means that grain orientation is critical for efficient charge transport.[1][3]
- **Grain Boundaries:** Grain boundaries can act as scattering centers and recombination sites for charge carriers, thereby reducing mobility.[9]
- **Non-Stoichiometry:** Deviations from the ideal Sb:S ratio of 2:3 can introduce defects that are detrimental to carrier transport.[10]
- **Surface Defects:** Surface states can lead to fast charge carrier recombination, limiting overall performance.[11][12]

Q3: How does annealing affect the charge carrier mobility of  $Sb_2S_3$ ?

A3: Post-deposition annealing is a critical step for improving the quality of  $Sb_2S_3$  thin films.

Annealing can:

- **Improve Crystallinity:** It promotes the transition from an amorphous to a polycrystalline structure and can increase the grain size.[6][7][8][13]
- **Reduce Defects:** The thermal energy from annealing can help to reduce the density of certain defects.
- **Enhance Mobility:** By improving crystallinity and reducing defects, annealing generally leads to an increase in charge carrier mobility. One study showed that annealing chemically deposited  $Sb_2S_3$  films between 250°C and 350°C increased the crystal size from 43 to 100 nm and resulted in higher hole mobility.[6]

Q4: What techniques can be used to measure charge carrier mobility in  $Sb_2S_3$  thin films?

A4: Several techniques are available to measure charge carrier mobility in thin films, each with its own advantages and limitations. Common methods include:

- Hall Effect: A standard method for determining carrier concentration and mobility.
- Time-of-Flight (TOF): A transient measurement technique for directly measuring carrier drift mobility.[\[14\]](#)
- Space-Charge-Limited Current (SCLC): This steady-state method analyzes the current-voltage characteristics of a single-carrier device.[\[15\]](#)
- Time-Resolved Terahertz Spectroscopy (TRTS): A non-contact optical method to probe charge carrier dynamics.[\[16\]](#)
- Time-Resolved Microwave Conductivity (TRMC): Another non-contact method to study charge carrier recombination and transport.[\[12\]](#)[\[17\]](#)
- Photo-Generated Charge Extraction by Linearly Increasing Voltage (Photo-CELIV): A powerful technique for studying charge transport in disordered systems.[\[18\]](#)

## Troubleshooting Guides

This section provides a structured approach to diagnosing and resolving common issues related to low charge carrier mobility in  $\text{Sb}_2\text{S}_3$ .

### Issue 1: Low Mobility in As-Deposited Films

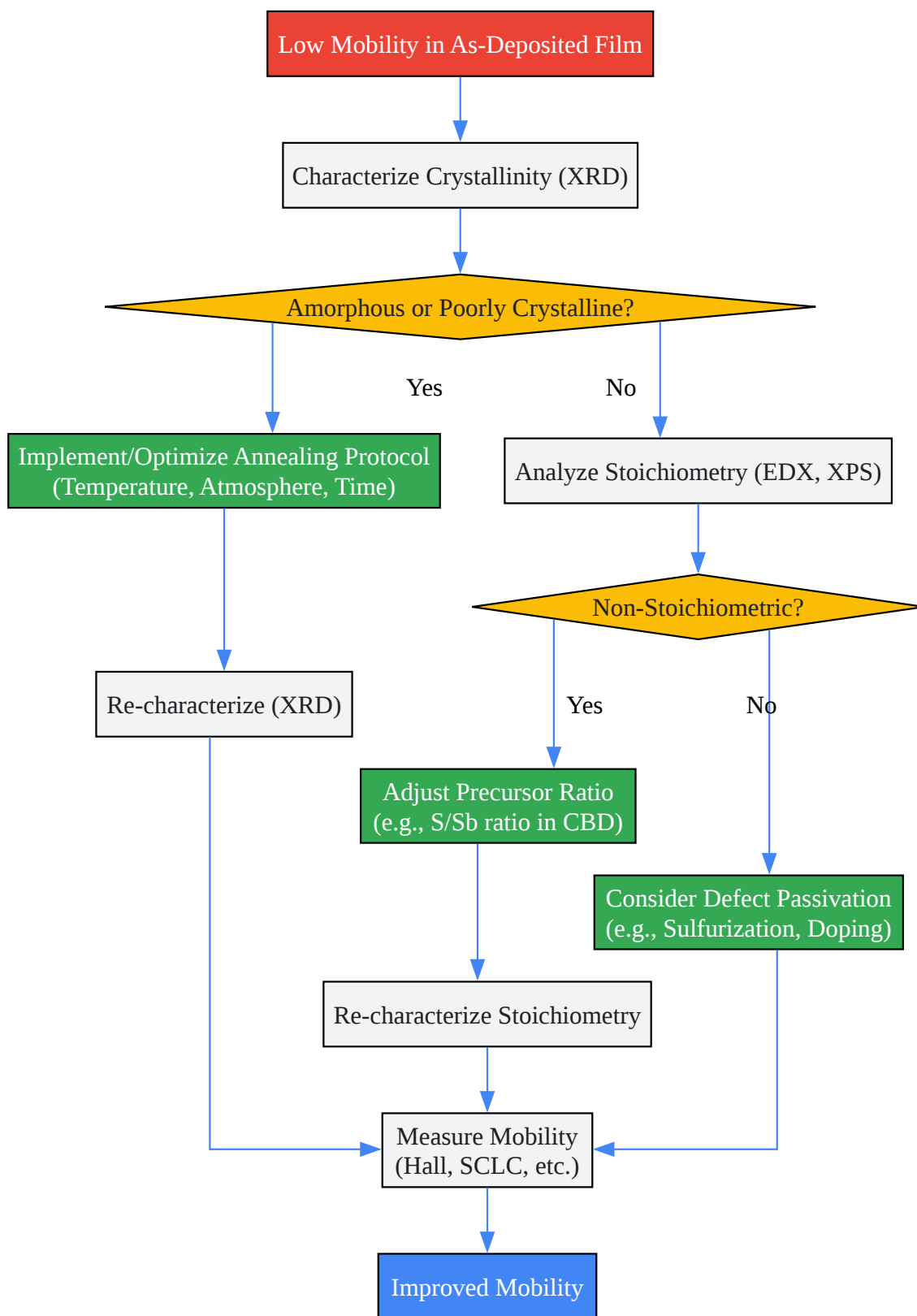
Symptoms:

- Very low or immeasurable Hall mobility.
- Poor device performance (e.g., low short-circuit current in solar cells).
- Broad peaks in X-ray diffraction (XRD), indicating an amorphous or poorly crystalline structure.

Possible Causes & Solutions:

Possible Cause	Suggested Troubleshooting Steps
Amorphous Film Structure	Implement a post-deposition annealing step. The optimal temperature and atmosphere (e.g., Ar, N <sub>2</sub> ) need to be determined experimentally, but temperatures between 250°C and 400°C are commonly reported. <a href="#">[6]</a>
Non-Optimal Deposition Parameters	Optimize deposition parameters such as substrate temperature, precursor concentration, and deposition time. For instance, in chemical bath deposition (CBD), precursor stoichiometry can be controlled to passivate sulfur vacancies. <a href="#">[10]</a>
High Density of Intrinsic Defects	Introduce a defect passivation strategy during or after film growth. This can include controlling the stoichiometry or using a sulfur-rich atmosphere during annealing to reduce sulfur vacancies. <a href="#">[10]</a> <a href="#">[19]</a>

Experimental Workflow for Issue 1:



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Troubleshooting workflow for low mobility in as-deposited films.

## Issue 2: Mobility Decreases After Annealing or Is Not Significantly Improved

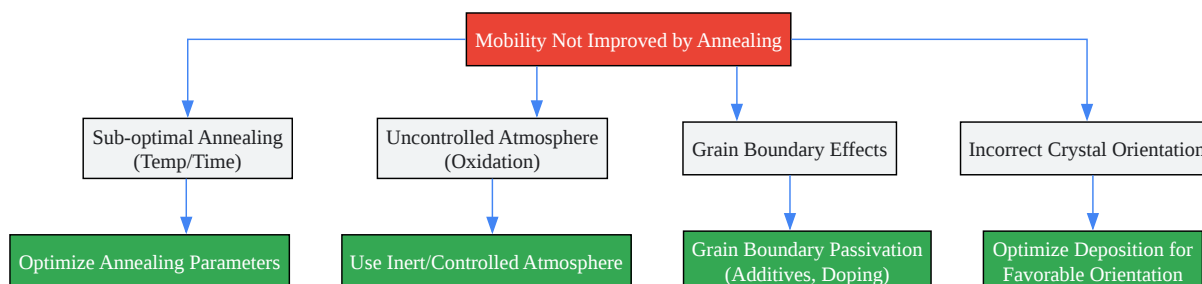
Symptoms:

- Mobility remains low even after annealing.
- Device performance does not improve as expected.
- Evidence of secondary phases in XRD or compositional changes.

Possible Causes & Solutions:

Possible Cause	Suggested Troubleshooting Steps
Sub-optimal Annealing Conditions	The annealing temperature might be too high, leading to re-evaporation of sulfur and creating sulfur vacancies.[6] Or, the temperature might be too low to induce sufficient crystallization. A systematic study of annealing temperature and duration is recommended.
Uncontrolled Atmosphere	Annealing in an oxygen-containing atmosphere can lead to the formation of antimony oxides, which are detrimental to charge transport. Ensure annealing is performed in an inert atmosphere (e.g., N <sub>2</sub> , Ar) or a controlled sulfur-containing atmosphere.
Grain Boundary Effects	While annealing increases grain size, the resulting grain boundaries can still be a major source of scattering and recombination. Consider strategies to passivate grain boundaries, such as introducing specific dopants or surface treatments. Additive engineering, for example using monoethanolamine (MEA) in the precursor solution, has been shown to reduce grain boundary density.[20][21][22]
Incorrect Crystal Orientation	For Sb <sub>2</sub> S <sub>3</sub> , charge transport is preferential along the[23] direction. Deposition conditions and substrate choice can influence the crystal orientation. Analyze the texture of the films using XRD and try to promote growth in the desired direction.[3]

Logical Relationship Diagram for Issue 2:



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Causes and solutions for low mobility after annealing.

## Quantitative Data Summary

Table 1: Effect of Annealing on Sb<sub>2</sub>S<sub>3</sub> Thin Film Properties

Deposition Method	Annealing Temperature (°C)	Atmosphere	Crystal Size (nm)	Hole Mobility	Reference
Chemical Deposition	As-grown	-	Amorphous	-	[6]
Chemical Deposition	250 - 350	Ar	43 - 100	Increases with temperature	[6]
Thermal Evaporation	Room Temperature	Vacuum	Amorphous	-	[8]
Thermal Evaporation	200 (473 K)	Vacuum	Amorphous	-	[8]
Thermal Evaporation	300 (573 K)	Vacuum	Polycrystalline	-	[8]

Table 2: Reported Mobility and Performance of Sb<sub>2</sub>S<sub>3</sub> Solar Cells with Different Treatments

Fabrication/Treatment Method	Key Feature	Carrier Mobility (cm <sup>2</sup> /V·s)	PCE (%)	Reference
Hydrothermal Deposition + Annealing (450°C)	Optimized annealing	6.4	-	[1]
Sequential Deposition	Sulfur-rich stoichiometry (S/Sb = 1.2)	-	3.02	[10]
Additive Engineering (MEA)	Reduced grain boundaries	-	7.22	[20][21][22]
Hydrothermal Sulfuration	Defect passivation	-	6.92	[24]

## Experimental Protocols

### Protocol 1: Post-Deposition Annealing of Sb<sub>2</sub>S<sub>3</sub> Thin Films

- **Sample Preparation:** Place the substrate with the as-deposited Sb<sub>2</sub>S<sub>3</sub> thin film in the center of a tube furnace.
- **Atmosphere Control:** Purge the tube furnace with a high-purity inert gas (e.g., Argon or Nitrogen) for at least 30 minutes to remove any residual oxygen. Maintain a constant gas flow throughout the annealing process.
- **Heating:** Ramp up the temperature to the desired setpoint (e.g., 300°C) at a controlled rate (e.g., 5-10 °C/min).
- **Dwelling:** Hold the temperature at the setpoint for the desired duration (e.g., 30-60 minutes).

- Cooling: Allow the furnace to cool down naturally to room temperature while maintaining the inert gas flow.
- Characterization: Once at room temperature, remove the sample for characterization (e.g., XRD for crystallinity, Hall effect for mobility).

## Protocol 2: SCLC Measurement for Mobility Estimation

- Device Fabrication: Fabricate a single-carrier device structure. For electron mobility, this could be FTO/ETL/Sb<sub>2</sub>S<sub>3</sub>/ETL/Metal, where ETL is an electron transport layer. For hole mobility, a similar structure with hole transport layers (HTL) would be used. The contacts should be ohmic to ensure that the current is bulk-limited and not injection-limited.
- I-V Measurement: Apply a voltage sweep across the device and measure the resulting current density (J). The measurement should be performed in the dark.
- Data Analysis: Plot the J-V curve on a log-log scale. The curve should exhibit distinct regions. The SCLC region is characterized by a  $J \propto V^2$  relationship.
- Mobility Calculation: In the trap-free SCLC region, the mobility ( $\mu$ ) can be calculated using the Mott-Gurney law:  $J = (9/8) * \epsilon_0 * \epsilon_r * \mu * (V^2/d^3)$  where:
  - J is the current density
  - $\epsilon_0$  is the permittivity of free space
  - $\epsilon_r$  is the dielectric constant of Sb<sub>2</sub>S<sub>3</sub>
  - $\mu$  is the charge carrier mobility
  - V is the applied voltage
  - d is the thickness of the Sb<sub>2</sub>S<sub>3</sub> film

By fitting the experimental data in the  $V^2$  region, the mobility can be extracted.

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